molecular formula C12H13Br B2776515 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823962-41-9

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

Cat. No. B2776515
CAS RN: 1823962-41-9
M. Wt: 237.14
InChI Key: RLZFXAXGDITKBS-UHFFFAOYSA-N
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Description

“1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane” is a chemical compound with the CAS Number 1823962-41-9 . It’s a member of the bicyclo[1.1.1]pentane (BCP) family , which are extensively studied as bioisosteric components of drugs . BCPs are not found in nature and are known to approximate the distance of a para-disubstituted benzene .


Synthesis Analysis

The synthesis of BCP derivatives has been a topic of interest for several decades . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy has been used to prepare more than 300 functionalized BCPs on a (multi)gram scale . Carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes have emerged as the two most practical and scalable methods .


Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Chemical Reactions Analysis

BCPs have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, often outweighing the corresponding derivatives to becoming clinical candidates . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of BCPs are highly dependent on the spatial arrangement and interactions between the constituent molecules . The non-covalent interactions engaged by this subunit play an important role in molecular recognition .

Scientific Research Applications

Synthesis and Reactivity

1-Bromobicyclo[1.1.1]pentane undergoes solvolysis rapidly in aqueous ethanol, leading exclusively to 3-methylenecyclobutanol without producing products from the capture of the bicyclo[1.1.1]pentyl cation. This reactivity suggests potential in synthetic applications for generating complex cyclic structures (E. Della & D. Taylor, 1990).

Bioisostere Applications

Bicyclo[1.1.1]pentanes, including derivatives of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane, are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The ability to directly synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane highlights their utility in drug design for incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, streamlining the synthesis of important building blocks (J. Hughes et al., 2019).

Multifunctionalized Derivatives Synthesis

The radical multicomponent carboamination of [1.1.1]propellane represents an efficient method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives. This method allows for the creation of 3-substituted BCP-amines under mild conditions, showcasing the versatility of BCPs in generating drug-like molecules with improved permeability, solubility, and metabolic stability (Junichiro Kanazawa et al., 2017).

Improving Drug Candidates

The replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group in drug candidates can significantly improve aqueous solubility and decrease nonspecific binding. This substitution demonstrates the BCP motif's potential as a bioisosteric replacement for optimizing para-phenyl-substituted molecules, offering advantages in both solubility and binding properties (Y. Auberson et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular biological system being studied.

Mode of Action

The exact mode of action of 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can influence their interaction with biological targets, potentially altering the activity of the compound.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may interact with various biochemical pathways, potentially influencing the activity of enzymes, receptors, and other proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a compound.

properties

IUPAC Name

1-[3-(bromomethyl)phenyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFXAXGDITKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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